7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4OS/c19-13-3-7-15(8-4-13)23-9-10-24-16(17(23)25)21-22-18(24)26-11-12-1-5-14(20)6-2-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADZHGGRLEYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel compound belonging to the class of triazolopyrazines, which has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H12BrFN4OS, with a molecular weight of 431.28 g/mol. Its structure features a triazolo[4,3-a]pyrazine core that is substituted with bromine and fluorine atoms, which may enhance its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
In Vitro Studies
A study published in PMC evaluated the cytotoxicity of various triazole derivatives against human cancer cell lines (MCF-7 and Bel-7402). The results indicated that compounds with similar structures exhibited significant cytotoxic activity. Although specific data for this compound was not detailed in this study, it suggests a promising avenue for further research into its anticancer properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole derivatives indicates that the presence of halogen substituents (like bromine and fluorine) can enhance biological activity by increasing lipophilicity and altering electronic properties. Compounds with similar substitutions have shown improved binding affinity to target proteins involved in tumor growth .
Comparative Analysis
The following table summarizes the biological activities reported for structurally similar compounds:
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Estimated based on analog 17 (CAS 1223912-18-2, MW 481.3).
Key Observations:
- Position 3: Thioether (S-) groups (e.g., target compound) versus thioxo (S=O) (e.g., ) alter electronic density, impacting receptor binding. Thioethers may enhance metabolic stability compared to thioxo groups .
Solubility : The fluorobenzyl-thioxo analog () is insoluble in water but dissolves in polar aprotic solvents (DMF, DMSO). The target compound likely shares this profile, requiring formulation adjustments for bioavailability.
Pharmacological Activity
Antimicrobial Activity:
- The fluorobenzyl-thioxo analog exhibits potent activity against Gram-negative bacteria (MIC = 12.5 µg/mL, MBC = 25.0 µg/mL) . The bromophenyl substitution in the target compound may broaden or enhance this activity due to increased lipophilicity and halogen interactions with bacterial targets .
Anti-Inflammatory and Metabolic Effects:
- Derivatives with 3-alkyl/aryl substituents (e.g., 3-alkylthio groups) show antagonism toward P2X7 receptors, relevant for treating inflammatory pain . The target compound’s fluorobenzylthio group may similarly modulate purinergic signaling.
Molluscicidal Activity:
- The methoxyphenyl-thioxo analog () demonstrated molluscicidal effects, highlighting the structural versatility of this class for diverse biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
